2-Amino-1-cyclohexyl-1H-pyrrole-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

2-Amino-1-cyclohexyl-1H-pyrrole-3-carboxylic acid (CAS 409108-86-7) is a synthetic pyrrole-3-carboxylic acid derivative characterized by a 2-amino substituent and an N-cyclohexyl substitution. The compound belongs to a broader class of cycloalkylpyrrole-3-carboxylic acid derivatives covered under US patent 6,861,529 (Pfizer/Neurogen), which are described as binding with high selectivity and/or high affinity to the benzodiazepine site of GABAA receptors and are claimed for use in treating CNS diseases including anxiety, sleep disorders, and seizure disorders.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 409108-86-7
Cat. No. B12882682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-cyclohexyl-1H-pyrrole-3-carboxylic acid
CAS409108-86-7
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=CC(=C2N)C(=O)O
InChIInChI=1S/C11H16N2O2/c12-10-9(11(14)15)6-7-13(10)8-4-2-1-3-5-8/h6-8H,1-5,12H2,(H,14,15)
InChIKeyQNVKSFLDXXBGSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-cyclohexyl-1H-pyrrole-3-carboxylic acid (CAS 409108-86-7): A Structurally Defined Pyrrole Scaffold for CNS and Kinase-Targeted Research


2-Amino-1-cyclohexyl-1H-pyrrole-3-carboxylic acid (CAS 409108-86-7) is a synthetic pyrrole-3-carboxylic acid derivative characterized by a 2-amino substituent and an N-cyclohexyl substitution . The compound belongs to a broader class of cycloalkylpyrrole-3-carboxylic acid derivatives covered under US patent 6,861,529 (Pfizer/Neurogen), which are described as binding with high selectivity and/or high affinity to the benzodiazepine site of GABAA receptors and are claimed for use in treating CNS diseases including anxiety, sleep disorders, and seizure disorders [1]. Its structural features—namely the combination of a hydrogen-bond-donating 2-amino group, a carboxylic acid moiety, and a lipophilic cyclohexyl ring—position this compound as a versatile intermediate for medicinal chemistry, particularly for the development of GABAA receptor probes, kinase inhibitor libraries, and antifungal leads [1][2].

1 Multi-point derivatizable scaffold (C3 acid, C2 amine, N-cyclohexyl) for parallel library synthesis
2 N-cyclohexyl substitution aligns with patented GABAA benzodiazepine site pharmacophore space (US 6,861,529)
3 Fragment-like rule-of-three compliance supports fragment-based screening and growing strategies

Why Generic Pyrrole-3-carboxylic Acids Cannot Replace 2-Amino-1-cyclohexyl-1H-pyrrole-3-carboxylic acid in Specialized Research Applications


Substitution at the 1- and 2-positions of the pyrrole-3-carboxylic acid scaffold profoundly alters target selectivity, physicochemical properties, and synthetic utility [1]. The unsubstituted analog 2-amino-1H-pyrrole-3-carboxylic acid (CAS 1505365-38-7) lacks the N-cyclohexyl lipophilic anchor, demonstrating a calculated LogP approximately 1.5–2.0 log units lower, which translates to an estimated 30–100-fold reduction in membrane partitioning [2]. Conversely, 1-cyclohexyl-1H-pyrrole-3-carboxylic acid (CAS not explicitly assigned, subclass of US 6861529) lacks the 2-amino hydrogen-bond donor, eliminating a critical pharmacophoric element for GABAA benzodiazepine site interaction as defined in the Pfizer/Neurogen patent claims [1]. The 2,5-dimethyl analog 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 797798-85-7) exhibits a distinct pharmacophore topology with two additional methyl groups that sterically constrain the carboxylic acid orientation, altering ligand–receptor complementarity . These SAR distinctions mean that substituting a generic pyrrole carboxylic acid for this specifically functionalized intermediate will yield non-equivalent synthetic products and divergent biological profiles, rendering procurement decisions directly consequential to project outcomes.

Target Compound
2-Amino-1-cyclohexyl-1H-pyrrole-3-carboxylic acid (N-cyclohexyl, 2-NH2, 3-COOH)
Generic Analog Risk
Unsubstituted 2-amino-1H-pyrrole-3-carboxylic acid lacks the N-cyclohexyl anchor, leading to ~30–100-fold lower estimated membrane partitioning and reduced GABAA pharmacophore fit.
Target Compound
Contains three orthogonal reactive handles for independent derivatization
Generic Analog Risk
1-Cyclohexyl-1H-pyrrole-3-carboxylic acid (no 2-amino group) allows only single-vector functionalization, limiting library diversity and SAR exploration.
Target Compound
Unobstructed 3-COOH orientation for amidation/coupling
Generic Analog Risk
2,5-Dimethyl analog (CAS 797798-85-7) sterically constrains the carboxylic acid, altering three-dimensional pharmacophore topology and receptor complementarity.

2-Amino-1-cyclohexyl-1H-pyrrole-3-carboxylic acid: Comparator-Based Evidence for Differentiated Procurement


2-Amino-1-cyclohexyl-1H-pyrrole-3-carboxylic acid Exhibits a Unique LogP-PSA Profile vs. Structurally Related Pyrrole Carboxylic Acid Intermediates

The target compound displays a calculated LogP of 2.85490 and Polar Surface Area (PSA) of 68.25 Ų . In comparison, the N-unsubstituted ethyl ester analog 2-amino-1H-pyrrole-3-carboxylic acid ethyl ester (CAS 108290-86-4) exhibits a significantly lower LogP of 1.3548 with a comparable PSA of 68.11 Ų [1]. The predicted LogP difference of approximately 1.5 log units represents a roughly 30-fold increase in calculated octanol–water partition coefficient, indicating that this compound possesses markedly enhanced passive membrane permeability, a critical parameter for CNS-targeted probe development where blood–brain barrier penetration is required [2]. Meanwhile, 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 797798-85-7) shows a calculated LogP of approximately 3, but its 2,5-dimethyl substitution pattern sterically encumbers the carboxylic acid, altering the three-dimensional pharmacophore relative to the target compound . These combined data establish a property space for this compound that is distinct from both polar unsubstituted analogs and sterically hindered dimethyl derivatives.

LogP-PSA Profile
Cross-study comparable
ΔLogP ≈ +1.5 vs. unsubstituted analog; PSA 68.25 Ų
Supports CNS property-space differentiation from polar and hindered analogs
Predicted values; experimental confirmation pending
Medicinal Chemistry Physicochemical Profiling CNS Drug Design

N-Cyclohexyl Substitution Confers GABAA Benzodiazepine Site Affinity: SAR from US Patent 6,861,529 B2

US Patent 6,861,529 B2 (Pfizer/Neurogen) explicitly claims cycloalkylpyrrole-3-carboxylic acid derivatives—including those with a cyclohexyl substituent at the pyrrole N-1 position—as binding 'with high selectivity and/or high affinity to the benzodiazepine site of GABAA receptors' [1]. While the patent does not provide individual Ki values for every compound, the class is structurally defined to exclude N-unsubstituted pyrroles (e.g., 2-amino-1H-pyrrole-3-carboxylic acid, CAS 1505365-38-7) and N-aryl pyrroles from the scope of the binding claims, indicating that the cycloalkyl moiety is a pharmacophoric requirement for benzodiazepine site engagement [1]. This class-level inference positions the target compound within a patented chemical space for CNS-active ligands, distinguishing it from non-cycloalkyl pyrrole-3-carboxylic acids that lack predictable GABAA affinity.

GABAA Pharmacophore
Class-level inference
N-cyclohexyl substitution places compound within US 6,861,529 claims for benzodiazepine site affinity; unsubstituted analogs excluded.
Aligns with GABAA pharmacophore as claimed; individual Ki values not reported
Class-level SAR; confirmatory binding assays recommended
GABA-A Receptor CNS Pharmacology Benzodiazepine Site Ligands

2-Amino-1-cyclohexyl-1H-pyrrole-3-carboxylic acid Enables Selective Derivatization vs. Non-Functionalized Pyrrole Cores

The presence of three distinct functional groups—a carboxylic acid at C-3, an amino group at C-2, and an N-cyclohexyl substituent—enables orthogonal derivatization strategies, unlike 1-cyclohexyl-1H-pyrrole (CAS 31708-14-2), which lacks both the carboxylic acid and amino functionalities . The carboxylic acid can undergo amidation or esterification, the 2-amino group can participate in reductive amination, urea formation, or amide coupling, and the cyclohexyl group provides a stable lipophilic anchor . In contrast, the simpler 1-cyclohexyl-1H-pyrrole-3-carboxylic acid (lacking the 2-amino group) offers only one reactive handle (the carboxylic acid), limiting diversification possibilities to a single vector. This multi-point functionalization advantage translates to higher scaffold utilization efficiency in library synthesis, where each reaction step can address a different diversity element independently [1].

Synthetic Versatility
Supporting evidence
3 orthogonal reactive sites (COOH, NH2, cyclohexyl) vs. 1 or 0 in close analogs
Enables multi-vector library diversification from a single intermediate
Standard amidation/reductive amination compatible
Synthetic Chemistry Parallel Library Synthesis Building Blocks

Pyrrole-3-carboxylic Acid Scaffolds Show Validated Activity in Cdc7 Kinase Inhibition: Rationale for Prioritizing 2-Amino-1-cyclohexyl-1H-pyrrole-3-carboxylic acid in Anticancer Library Design

A 2010 study published in Journal of Medicinal Chemistry (Vanotti et al., J. Med. Chem. 2010, 53, 7296–7315) demonstrated that 5-heteroaryl-3-carboxamido-2-aryl pyrroles are potent Cdc7 kinase inhibitors with IC50 values in the low nanomolar range, causing p53-independent apoptosis in tumor cells while reversibly arresting cell cycle progression in primary fibroblasts [1]. The 3-carboxylic acid position, upon amidation, is a critical pharmacophoric element for Cdc7 inhibitory activity. Compounds possessing a 2-amino substituent on the pyrrole ring (analogous to the target compound) offer an additional vector for generating structural diversity—a feature leveraged in several disclosed Cdc7 inhibitor patents (e.g., Nerviano Medical Sciences, crystalline Cdc7 inhibitor salts, 2012) [2]. The target compound combines the validated pyrrole-3-carboxylic acid core with a 2-amino handle, positioning it as a privileged intermediate for synthesizing Cdc7-targeted libraries. In contrast, pyrrole amides lacking the 2-position amino substituent (e.g., those derived from 1-cyclohexyl-1H-pyrrole-3-carboxylic acid) cannot access the same breadth of N-2-substituted derivatives, limiting library diversity and potential SAR exploration.

Cdc7 Kinase Alignment
Class-level inference
Pyrrole-3-carboxylic acid with 2-amino handle matches scaffold of published Cdc7 inhibitors (J. Med. Chem. 2010); analogs without 2-NH2 lack this vector.
Reported Cdc7 inhibitor scaffold alignment; activity requires derivatization
IC50 data refer to fully elaborated inhibitors, not the building block
Cancer Research Kinase Inhibition Cdc7 Inhibitors

2-Amino-1-cyclohexyl-1H-pyrrole-3-carboxylic acid Offers a Superior Heavy Atom Count for Fragment-Based Drug Discovery vs. Larger Pyrrole Scaffolds

The target compound has a molecular weight of 208.26 g/mol and contains 15 heavy atoms . In fragment-based drug discovery (FBDD), fragments with heavy atom counts between 10 and 16 are considered optimal for screening, as they balance sufficient binding interactions with the potential for subsequent growth [1]. The structurally related fused pyrrole carboxylic acid series exemplified in WO2009158372 (Akt inhibitors) typically starts from molecular weights exceeding 350 g/mol, already surpassing fragment thresholds and limiting their applicability in fragment-based screening cascades [2]. The target compound, by contrast, fits squarely within the 'rule of three' fragment criteria (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3), with its predicted LogP of 2.85 also respecting the cLogP threshold, making it a viable fragment starting point for GABAA, kinase, or antimicrobial targets [1].

Fragment-likeness
Supporting evidence
MW 208.26 g/mol · 15 heavy atoms · cLogP 2.85 · HBD 2 · HBA 3
Satisfies rule-of-three criteria, supporting fragment-based screening library assembly
Biophysical screening formats applicable
Fragment-Based Drug Discovery Lead Optimization Ligand Efficiency

2-Amino-1-cyclohexyl-1H-pyrrole-3-carboxylic acid is Structurally Privileged for Antifungal Lead Development vs. Unsubstituted Pyrrole Carboxylic Acids

The pyrrole carboxamide class has a validated history in agrochemical fungicide development, with ortho-substituted heterocyclic amides achieving a significant breakthrough in activity level and spectrum [1]. More specifically, European Patent EP2626361 (F2G Limited) claims pyrrole derivatives as antifungal agents, with the pyrrole-3-carboxylic acid or its amide as a core structural motif [2]. The target compound provides the 3-carboxylic acid functionality required for carboxamide formation, while its N-cyclohexyl group enhances lipophilicity—a property correlated with improved fungal membrane penetration . In contrast, 2-amino-1H-pyrrole-3-carboxylic acid (lacking N-cyclohexyl) and unsubstituted pyrrole-3-carboxylic acid (CAS 931-03-3) lack the lipophilic N-substitution that has been associated with enhanced antifungal efficacy in structurally related pyrrole amide series [1]. The 2-amino group further provides a synthetic handle for generating diverse amide, urea, or heterocyclic products that can be screened against fungal targets.

Antifungal Scaffold
Class-level inference
Combines pyrrole-3-carboxylic acid core, N-cyclohexyl lipophilic group, and 2-NH2 handle matching patented antifungal pyrrole chemotypes (EP2626361).
Reported antifungal pyrrole scaffold alignment; lipophilic substitution may support membrane penetration
In vitro antifungal testing needed for synthesized analogs
Antifungal Agents Agrochemical Chemistry Pyrrole Antifungals

High-Impact Research and Industrial Application Scenarios for 2-Amino-1-cyclohexyl-1H-pyrrole-3-carboxylic acid (CAS 409108-86-7)


GABAA Receptor Benzodiazepine Site Probe Development

This compound is the preferred starting material for synthesizing GABAA receptor benzodiazepine site ligands, as it satisfies the cycloalkyl N-substitution requirement defined in US Patent 6,861,529 B2 (Pfizer/Neurogen) for high-affinity binding . Researchers can couple the carboxylic acid with diverse amines to generate carboxamide libraries, while the 2-amino group offers a secondary diversification point. The predicted CNS-compatible LogP of 2.85 supports blood–brain barrier penetration, positioning this scaffold for the development of anxiolytic, anticonvulsant, or cognition-enhancing probe compounds. This scenario is directly derived from the patent-based GABAA pharmacophore evidence and the LogP data presented in Evidence Items 1 and 2.

Cdc7 Kinase Inhibitor Library Synthesis for Oncology Research

The compound's pyrrole-3-carboxylic acid core, amenable to amidation at the 3-position, aligns with the pharmacophore of published Cdc7 kinase inhibitors that demonstrate nanomolar potency and p53-independent tumor cell apoptosis . The 2-amino group enables the introduction of aryl, heteroaryl, or acyl substituents, mimicking the 2-aryl substitution pattern described in the J. Med. Chem. 2010 lead-finding study. This scenario is grounded in the Cdc7 inhibitor evidence (Evidence Item 4) and the synthetic versatility data (Evidence Item 3), making this compound a strategic choice for kinase-focused medicinal chemistry groups.

Fragment-Based Drug Discovery Library Construction

With a molecular weight of 208.26 g/mol, 15 heavy atoms, and full compliance with the 'rule of three' fragment criteria (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3), this compound is an ideal fragment starting point for biophysical screening against GABAA receptors, kinases, or antimicrobial targets . Its three functional handles permit efficient fragment growing, merging, or linking strategies. This scenario stems directly from Evidence Item 5, which quantifies the compound's fragment-like properties versus larger, lead-like pyrrole scaffolds, and is supported by the patent-based target relevance.

Agrochemical Fungicide Lead Optimization

The pyrrole-3-carboxylic acid scaffold has been validated in agrochemical fungicide research, where ortho-substituted heterocyclic amides achieved significant improvements in activity spectrum . The N-cyclohexyl group provides the lipophilicity needed for fungal membrane penetration, while the 2-amino group offers a diversification point for generating structurally diverse carboxamide, urea, or heterocyclic analogs. This application scenario is derived from the antifungal class-level evidence (Evidence Item 6) and the synthetic versatility supporting evidence, positioning this compound as a key intermediate for fungicide discovery programs.

Application
Selection Property
Validation Focus
GABAA benzodiazepine site probe synthesis
N-cyclohexyl pharmacophore alignment with US 6,861,529 claims
Benzodiazepine site binding assays (recombinant GABAA subtypes)
Cdc7 kinase inhibitor library construction
Pyrrole-3-carboxylic acid scaffold with 2-amino derivatization handle
Kinase inhibition screening and SAR expansion
Fragment-based library assembly
Rule-of-three compliant (MW 208, 15 heavy atoms, cLogP 2.85)
Biophysical screen (SPR, NMR) hit confirmation and fragment growth
Antifungal carboxamide lead development
Lipophilic N-cyclohexyl pyrrole core matching EP2626361 chemotype
In vitro antifungal susceptibility testing of derived amides
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